molecular formula C9H12N2O2 B1436519 N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide CAS No. 162854-15-1

N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide

Cat. No.: B1436519
CAS No.: 162854-15-1
M. Wt: 180.2 g/mol
InChI Key: LGSHQFVAOQWNAS-UHFFFAOYSA-N
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Description

N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O2. It is characterized by the presence of hydroxyl groups (-OH) at the 4th and 3rd positions, a methyl group (-CH3) at the 5th position, and a carboximidamide group (-C(=NH)NH2) attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,5-dimethylbenzene-1,4-diol as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions involving nitration, reduction, and amidation processes.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are employed.

Major Products Formed:

  • Oxidation: Formation of 3,5-dimethylbenzoic acid.

  • Reduction: Formation of N,4-dihydroxy-3,5-dimethylbenzenecarboximidamine.

  • Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carboximidamide group play crucial roles in these interactions, leading to various biological activities.

Comparison with Similar Compounds

  • 3,5-Dimethylbenzoic Acid: Similar structure but lacks the carboximidamide group.

  • 4-Hydroxy-3,5-dimethylbenzaldehyde: Similar structure but has an aldehyde group instead of carboximidamide.

Uniqueness: N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide is unique due to its combination of hydroxyl and carboximidamide groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

N',4-dihydroxy-3,5-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-3-7(9(10)11-13)4-6(2)8(5)12/h3-4,12-13H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHQFVAOQWNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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